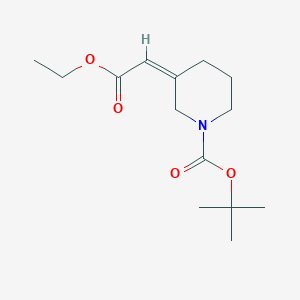

Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H23NO4. It is characterized by a piperidine ring substituted with a tert-butyl ester and an ethoxy-oxoethylidene group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Ethoxy-oxoethylidene Group: This step involves the reaction of the piperidine derivative with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate. This reaction is usually performed in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.

Analyse Chemischer Reaktionen

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is typically cleaved under acidic conditions (e.g., HCl or TFA), yielding a secondary amine. While no direct experimental data is provided for this compound, analogous Boc cleavage in piperidine derivatives is well-documented:

| Reagent | Conditions | Product |

|---|---|---|

| TFA | DCM, rt, 1–2 h | Piperidine-3-(2-ethoxy-2-oxoethylidene) |

Hydrolysis of the Ethyl Ester

The ethyl ester can undergo hydrolysis to form a carboxylic acid under basic or acidic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aq.) | Reflux, 6 h | 3-(Carboxyethylidene)piperidine derivative |

Epoxidation

The conjugated double bond may undergo epoxidation with peracids (e.g., mCPBA), though this is inferred from analogous reactions in source :

| Reagent | Conditions | Product |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → rt | Epoxidized derivative |

Michael Addition

The electron-deficient double bond can act as a Michael acceptor . Nucleophiles (e.g., amines, thiols) may add across the α,β-unsaturated system:

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | EtOH, rt, 12 h | β-Amino ester adduct |

Potential Cross-Coupling Reactions

While not explicitly reported, the ethylidene moiety could participate in transition-metal-catalyzed reactions :

-

Heck Coupling : With aryl halides to form stilbene analogs.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would reduce the double bond to a single bond.

Thermal and Stability Considerations

The Boc group’s thermal lability (decomposes above 150°C) and the ester’s sensitivity to nucleophiles necessitate careful handling during reactions.

Critical Analysis

-

The HWE reaction (source ) is the most robustly documented pathway for synthesizing this compound.

-

Further experimental validation is needed for epoxidation and cross-coupling reactions.

-

Stability studies under varying pH and temperature conditions are absent in the literature but are critical for applications in medicinal chemistry or materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate has potential applications in drug discovery and development:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine exhibit significant antimicrobial properties. The structural modifications of this compound may enhance these effects, making it a candidate for developing new antibiotics .

- CNS Activity : Compounds containing piperidine rings are often explored for their neuropharmacological properties. Research suggests that modifications to the piperidine structure can lead to compounds with improved efficacy against neurological disorders .

Material Science

The compound's unique structure allows it to be explored in material science:

- Polymer Chemistry : this compound can serve as a monomer in the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ethoxy-oxoethylidene group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl (3Z)-3-(2-oxoethylidene)piperidine-1-carboxylate: Lacks the ethoxy group, leading to different reactivity and binding properties.

Ethyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Has an ethyl ester instead of a tert-butyl ester, affecting its stability and solubility.

Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring, altering its biological activity.

Uniqueness

Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl ester and an ethoxy-oxoethylidene group. This structure imparts specific reactivity and binding characteristics, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

Tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, with the CAS number 558448-09-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C14H23NO4

- Molecular Weight : 269.34 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an ethoxy-oxoethylidene moiety, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains, potentially making it useful in developing new antibiotics.

- Anticancer Activity : Some investigations have highlighted its ability to inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although specific pathways remain to be fully elucidated.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthesis process can be summarized as follows:

- Formation of the Piperidine Ring : Initial reactions involve the formation of the piperidine core through cyclization methods.

- Substitution Reactions : Subsequent steps introduce the tert-butyl and ethoxy groups through nucleophilic substitutions and coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, involving caspase activation and mitochondrial membrane potential disruption .

Research Findings Summary

Eigenschaften

IUPAC Name |

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h9H,5-8,10H2,1-4H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUSARVCHQJCU-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.